Isotectorigenin, 7-methyl ether
Description
Contextualizing Isotectorigenin, 7-methyl ether within the Isoflavonoid (B1168493) Class
This compound belongs to the isoflavonoid class of organic compounds. Isoflavonoids are a type of flavonoid characterized by a 3-phenylchromen-4-one backbone. More specifically, this compound can be categorized as a 7-O-methylated isoflavonoid, indicating the presence of a methoxy (B1213986) group at the C7 position of the isoflavonoid structure. hmdb.ca
The chemical structure of this compound is defined as 5-hydroxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one. nih.gov Its molecular formula is C18H16O6, and it has a molecular weight of 328.3 g/mol . nih.gov This compound is structurally related to other isoflavonoids, sharing the core isoflavone (B191592) skeleton but distinguished by its specific pattern of methoxylation and hydroxylation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 5-hydroxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
| InChI | InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-18-15(16(12)20)13(19)8-14(22-2)17(18)23-3/h4-9,19H,1-3H3 |
| InChIKey | WVKDAMAQNQRJFP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)O |
| Data sourced from PubChem. nih.gov |
Historical Perspectives and Key Milestones in this compound Research
Historically, research into natural products has been a cornerstone of drug discovery. This compound has been identified in various plant species, contributing to the understanding of their phytochemical composition. For instance, it has been reported in Peperomia leptostachya and Peperomia humilis. nih.gov
More recent phytochemical analyses have also identified this compound in other plant sources. A 2016 study on Chrozophora tinctoria, a plant traditionally used for obtaining dyes, determined the presence of this compound in its water extract through HPLC-TOF/MS analysis. tandfonline.comtandfonline.com Similarly, research on various Teucrium species has documented the presence of this isoflavonoid. semanticscholar.orgekb.eg These identifications have been crucial in mapping the natural distribution of the compound and have paved the way for further investigation into its biological properties.
Significance and Emerging Research Frontiers of this compound
The significance of this compound in contemporary research lies in its potential biological activities, a common trait among flavonoids. While the direct biological activities of this specific compound are still under extensive investigation, related flavonoids have shown a wide range of effects, prompting further study.
Emerging research is focused on elucidating the specific biological roles and potential applications of this compound. The isolation and identification of this compound from various plant extracts is often a preliminary step in broader studies aimed at discovering new bioactive molecules. For example, the identification of this compound in Chrozophora tinctoria was part of a larger investigation into the plant's antiproliferative and antioxidant activities. tandfonline.comtandfonline.com
Future research will likely concentrate on several key areas:
Isolation and Purification: Developing more efficient methods for isolating and purifying this compound from its natural sources to obtain sufficient quantities for in-depth biological screening.
Biological Activity Screening: Conducting comprehensive studies to evaluate the potential pharmacological effects of the purified compound, such as its antioxidant, anti-inflammatory, or cytotoxic properties.
Synthesis: Exploring synthetic routes to produce this compound and its analogs, which would facilitate structure-activity relationship studies and provide a consistent source of the compound for research purposes.
The continued exploration of this compound holds promise for uncovering new scientific knowledge and potential applications derived from this naturally occurring isoflavonoid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-18-15(16(12)20)13(19)8-14(22-2)17(18)23-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKDAMAQNQRJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Isotectorigenin, 7 Methyl Ether
Total Synthesis Strategies for Isotectorigenin, 7-methyl ether and its Core Scaffold
The total synthesis of isoflavones like this compound, relies on the construction of the core 3-phenylchromen-4-one skeleton. rsc.orgnih.gov Various synthetic routes have been developed, often converging on key intermediates that allow for the introduction of specific substituents found in the natural product and its analogs.
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis of the isoflavone (B191592) scaffold typically dissects the molecule into more readily available starting materials. A common strategy involves disconnecting the B-ring from the chromone (B188151) core, leading to a 2-hydroxyacetophenone (B1195853) derivative and a substituted benzaldehyde (B42025) or its equivalent. rsc.org This approach highlights the importance of deoxybenzoin (B349326) intermediates (2-hydroxyphenyl benzyl (B1604629) ketones), which can be cyclized to form the isoflavone ring system. rsc.org
Another key disconnection strategy involves the C2-C3 bond of the chromone ring, suggesting a route from a substituted phenol (B47542) and a β-ketoester. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools. nih.govacs.orgbohrium.com This approach often utilizes a 3-iodochromone as a key intermediate, which can be coupled with a variety of boronic acids to introduce the B-ring. nih.govacs.orgbohrium.com
Key Synthetic Intermediates:
| Intermediate | Description | Synthetic Utility |
| 2-Hydroxydeoxybenzoins | 2-Hydroxyphenyl benzyl ketones that serve as precursors to the isoflavone core. | Cyclization with a one-carbon unit source (e.g., dimethylformamide) to form the pyranone ring. rsc.org |
| Chalcones | α,β-Unsaturated ketones that can undergo oxidative rearrangement to form isoflavones. | Biomimetic synthesis route involving the 1,2-aryl migration of the B-ring. rsc.org |
| 3-Iodochromones | Halogenated chromone derivatives used in cross-coupling reactions. | Key building blocks for Suzuki-Miyaura and other palladium-catalyzed couplings to introduce the B-ring. nih.govacs.org |
| Enaminones | Versatile intermediates that can be cyclized to form the chromone ring. | Can be used in reactions with various electrophiles to construct the isoflavone skeleton. rsc.org |
Stereoselective and Regioselective Synthetic Routes
While this compound itself is achiral, the synthesis of related chiral isoflavonoids necessitates stereoselective methods. For instance, the synthesis of enantiomerically pure derivatives containing a tertiary methyl ether can be achieved through the Lewis acid-mediated addition of titanium enolates to dimethyl ketals. nih.gov
Regioselectivity is a critical aspect of isoflavone synthesis, particularly when introducing substituents onto the aromatic rings. oup.comnih.govtandfonline.com For example, the synthesis of 6-prenylpolyhydroxyisoflavones has been achieved through the regioselective palladium-catalyzed coupling reaction of a 6-iodoisoflavone with 2-methyl-3-butyn-2-ol. oup.comnih.gov This highlights the importance of directing groups and carefully chosen reaction conditions to control the position of functionalization. The synthesis of isoflavone glucosides also requires regioselective glycosylation, often targeting the 7-hydroxyl group. doi.org
Semi-Synthetic Modifications and Analog Generation of this compound
Semi-synthetic modifications of naturally occurring or synthetically produced isoflavones like this compound are crucial for exploring structure-activity relationships and developing new therapeutic agents. oaepublish.comnih.gov
Functionalization at Hydroxyl Groups and Aromatic Rings
The hydroxyl groups and aromatic rings of the isoflavone scaffold are primary sites for chemical modification. nih.govmdpi.com
Hydroxyl Group Functionalization: The phenolic hydroxyl groups can be readily alkylated, acylated, or glycosylated to produce a wide range of derivatives. nih.govfrontierspartnerships.org For instance, O-alkylation of the 7-hydroxyl group of formononetin (B1673546) has been used to synthesize derivatives with potential anticancer activity. nih.gov Glycosylation, the attachment of sugar moieties, is another common modification that can influence the solubility and bioavailability of the parent isoflavone. nih.gov
Aromatic Ring Functionalization: The A- and B-rings can be functionalized through various electrophilic aromatic substitution reactions, such as nitration and halogenation. nih.gov These modifications can introduce new functionalities and alter the electronic properties of the molecule. For example, nitration of the B-ring of formononetin has been a key step in the synthesis of nitrogen mustard derivatives. nih.gov Palladium-catalyzed cross-coupling reactions are also employed to introduce new aryl or alkyl groups onto the aromatic rings. nih.gov
Exploration of the 7-methyl Ether Moiety in Chemical Transformations
The 7-methoxy group, as seen in this compound, influences the reactivity and biological profile of the isoflavone. chemicalbook.comhmdb.ca This group is generally stable but can be cleaved under certain conditions to yield the corresponding 7-hydroxyisoflavone. This demethylation can be a key step in the synthesis of other derivatives.
The metabolism of 7-methoxyisoflavones often involves O-demethylation followed by hydroxylation, leading to the formation of various metabolites. chemicalbook.com Understanding these transformations is important for predicting the in vivo fate of these compounds. The presence of the 7-methoxy group can also direct the regioselectivity of further chemical modifications on the A-ring. For instance, aminomethylation of 7-hydroxy-5-methoxyisoflavones has been shown to occur regioselectively at the 8-position. researchgate.net
Development of Novel this compound Analogs with Modified Skeletons
Beyond simple functionalization, researchers are exploring the synthesis of isoflavone analogs with more significant structural modifications to the core skeleton. oaepublish.comresearchgate.net These efforts aim to create novel compounds with improved pharmacological properties.
This can involve the replacement of one of the aromatic rings with a heterocyclic system or the introduction of entirely new ring systems fused to the isoflavone core. nih.gov For example, isoflavone-pyrazolo[3,4-d]pyrimidine hybrids have been synthesized and shown to have enhanced biological activity. nih.gov The development of new synthetic methodologies, such as multicomponent reactions, allows for the efficient construction of these more complex molecular architectures. researchgate.net These novel skeletons can lead to compounds with altered binding affinities for biological targets and potentially novel mechanisms of action. nih.gov
Molecular and Cellular Mechanisms of Action of Isotectorigenin, 7 Methyl Ether Pre Clinical Investigations
Modulation of Intracellular Signaling Cascades by Isotectorigenin, 7-methyl ether
Protein Kinase and Phosphatase Regulation (e.g., PI3K/Akt/mTOR)
Currently, there is a lack of specific preclinical research data detailing the direct effects of this compound on the PI3K/Akt/mTOR signaling pathway. This critical intracellular cascade governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. While many natural isoflavonoids have been shown to modulate this pathway, specific studies on this compound are not available in the current scientific literature.
The PI3K/Akt/mTOR pathway is a tightly regulated network of protein kinases. Activation of phosphatidylinositol 3-kinase (PI3K) leads to the phosphorylation and subsequent activation of Akt, a serine/threonine kinase. Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and survival, respectively. Dysregulation of this pathway is a hallmark of many diseases, including cancer.
Future preclinical investigations are warranted to elucidate whether this compound can modulate the phosphorylation status of key components of this pathway, such as Akt and mTOR, and its downstream effectors. Such studies would be crucial in determining its potential as a therapeutic agent targeting diseases with aberrant PI3K/Akt/mTOR signaling.
Transcription Factor Activation/Inhibition Profiles
The influence of this compound on the activation or inhibition of specific transcription factors remains an area that requires investigation. Transcription factors are vital proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. Their activity is tightly controlled and can be influenced by a variety of signaling pathways, including the PI3K/Akt/mTOR pathway.
Given the interconnectedness of signaling cascades and transcriptional regulation, it is plausible that if this compound modulates protein kinase pathways, it may consequently affect the activity of transcription factors involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. Key transcription factors of interest would include NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), AP-1 (Activator protein 1), and STATs (Signal Transducers and Activators of Transcription). However, without direct experimental evidence, the specific transcription factor activation or inhibition profile of this compound remains unknown.
Direct and Indirect Interactions of this compound with Macromolecules
Enzyme Activity Modulation (e.g., Proteasome Inhibition, iNOS Modulation)
The potential of this compound to modulate the activity of specific enzymes, such as the proteasome and inducible nitric oxide synthase (iNOS), has not been reported in preclinical studies.
The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins by proteolysis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and cell cycle inhibitors, making it a target for cancer therapy.
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse physiological roles. However, in pathological conditions such as chronic inflammation, the overproduction of NO by iNOS can contribute to tissue damage.
Determining whether this compound can inhibit or enhance the activity of these and other enzymes is essential for understanding its pharmacological potential.
Receptor Binding and Ligand-Target Docking Studies
There is no available data from receptor binding assays or computational ligand-target docking studies to identify the specific molecular targets of this compound. Such studies are fundamental in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a protein target.
Molecular docking simulations could provide valuable insights into the potential binding sites of this compound on various receptors, ion channels, or enzymes. This information would be instrumental in guiding further experimental validation and in understanding the structural basis for its potential biological activities.
DNA/RNA Interactions and Epigenetic Modulatory Effects
The capacity of this compound to interact directly with DNA or RNA, or to exert epigenetic modulatory effects, has not been explored. Many small molecules can bind to DNA grooves or intercalate between base pairs, thereby interfering with DNA replication and transcription.
Cell Cycle Progression and Apoptosis Induction Mechanisms by this compound
Detailed preclinical investigations specifically elucidating the effects of this compound on cell cycle progression and the induction of apoptosis are not extensively available in the current body of scientific literature. While research has been conducted on structurally related isoflavones, such as its parent compound tectorigenin (B1682738), the precise mechanisms for the 7-methyl ether derivative remain to be fully characterized. Studies on tectorigenin have shown that it can induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines. nih.govresearchgate.net This effect is often associated with the modulation of key cell cycle regulatory proteins. However, direct evidence linking this compound to similar or distinct pathways is currently lacking.
Further research is required to determine if this compound can modulate the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors to halt cell cycle progression. Similarly, its potential to induce apoptosis via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, including the activation of caspases and regulation of the Bcl-2 family of proteins, has not been specifically documented in preclinical models.
Anti-inflammatory Pathways Targeted by this compound
The specific anti-inflammatory pathways targeted by this compound have not been a direct focus of published preclinical studies. The anti-inflammatory properties of many plant-derived flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govfrontiersin.orgnih.govmdpi.com These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov
While it is plausible that this compound may exert anti-inflammatory effects through these common mechanisms, dedicated studies are needed to confirm this hypothesis and identify its specific molecular targets within these cascades.
Antioxidant and Free Radical Scavenging Mechanisms of this compound
The direct antioxidant and free radical scavenging mechanisms of this compound are not well-documented. Generally, the antioxidant capacity of flavonoids is linked to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com Common in vitro assays used to evaluate such activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Additionally, some phytochemicals exert antioxidant effects indirectly by upregulating endogenous antioxidant defense systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective enzymes. Preclinical data specifically evaluating the performance of this compound in these assays or its effect on the Nrf2 pathway is not currently available.
Antimicrobial and Anti-Quorum Sensing Activities and Underlying Mechanisms
There is a lack of specific research investigating the antimicrobial and anti-quorum sensing activities of this compound. Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. nih.govfrontiersin.orgmdpi.com Inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. mdpi.com
Many plant-derived compounds and essential oils have been shown to possess anti-quorum sensing and antimicrobial properties. nih.govfrontiersin.orgmdpi.comresearchgate.net However, studies to determine if this compound exhibits such activities against pathogenic bacteria and the potential mechanisms, such as interfering with QS signal molecules or their receptors, have not been reported.
Investigation of Cellular Uptake, Metabolism, and Subcellular Distribution (in vitro/ex vivo models)
Information regarding the cellular uptake, metabolism, and subcellular distribution of this compound from in vitro or ex vivo models is not available in the existing scientific literature. Understanding these pharmacokinetic and pharmacodynamic parameters is crucial for evaluating the bioavailability and mechanism of action of a compound at the cellular level. Future research employing cell-based assays and advanced analytical techniques would be necessary to elucidate how this compound is absorbed by cells, what metabolic transformations it undergoes, and where it localizes within subcellular compartments to exert its biological effects.
Structure Activity Relationship Sar Studies of Isotectorigenin, 7 Methyl Ether and Its Derivatives
Correlating Structural Features with Biological Activities in Isotectorigenin, 7-methyl ether Analogsscielo.brekb.eg
The isoflavone (B191592) scaffold, characterized by a 3-phenylchromen-4-one backbone, is the foundational structure for biological activity. The specific hydroxylation and methoxylation patterns on the A and B rings significantly influence the type and potency of the biological response. For instance, studies on various isoflavone derivatives have demonstrated that the position and nature of substituents are critical for activities such as antimicrobial, antioxidant, and enzyme inhibition. mdpi.commdpi.comsemanticscholar.org
In the case of antimicrobial activity against Staphylococcus aureus, the presence of hydroxyl groups at positions 5 and 7 on the A-ring and at position 4' on the B-ring is generally associated with lower minimum inhibitory concentration (MIC) values, indicating greater potency. mdpi.com The substitution pattern, including prenylation, also plays a vital role in determining the antimicrobial efficacy of isoflavonoids. mdpi.com
The following table summarizes the biological activities of several isoflavone analogs, illustrating the impact of structural variations.
| Compound Name | Key Structural Features | Observed Biological Activity | Reference |
| Genistein (B1671435) | 5,7,4'-trihydroxyisoflavone | Estrogenic activity, tyrosine kinase inhibition | beilstein-journals.org |
| Daidzein (B1669772) | 7,4'-dihydroxyisoflavone | Phytoestrogenic effects | nih.gov |
| Biochanin A | 5,7-dihydroxy-4'-methoxyisoflavone | Anticancer properties | caymanchem.com |
| Formononetin (B1673546) | 7-hydroxy-4'-methoxyisoflavone | Phytoestrogenic, involved in medicarpin (B1676140) biosynthesis | nih.gov |
| Prunetin | 5,4'-dihydroxy-7-methoxyisoflavone | Antioxidant activity | caymanchem.com |
| Glycitein | 7,4'-dihydroxy-6-methoxyisoflavone | Weak estrogenic activity | caymanchem.com |
This table is interactive. Click on the headers to sort the data.
Significance of the 7-methyl Ether Group and Other Substituents on Bioactivity
The 7-methyl ether group in this compound, as well as other substituents, plays a pivotal role in modulating its bioactivity. O-methylation, catalyzed by O-methyltransferases (OMTs), is a common modification in isoflavonoid (B1168493) biosynthesis. nih.gov
The presence of a methoxy (B1213986) group at the 7-position, as seen in compounds like pseudobaptigenin (B192200) methyl ether, can influence the molecule's pharmacokinetic properties, such as its hydrophobicity and ability to cross cell membranes. ontosight.ai For example, substitution of a hydroxyl group with a methoxy group at position 7 of the flavone (B191248) scaffold has been observed to enhance anti-α-glucosidase activity. researchgate.net In contrast, a free hydroxyl group at position 7 can be crucial for other activities. For instance, the reduction of isoflavones with certain hydride reagents is dependent on the presence of a 7-OH group. beilstein-journals.org
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry provides powerful tools to investigate the SAR of compounds like this compound at a molecular level, offering insights that can guide the synthesis and testing of new derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. oaji.net This method has been applied to isoflavonoids to understand their interactions with various biological targets. scielo.brnih.gov For example, docking studies have been used to investigate how isoflavonoids inhibit enzymes like lipoxygenases and cyclooxygenases (COX-1 and COX-2). oaji.netnih.govresearchgate.net Such studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoflavone and the protein's amino acid residues, which are essential for binding and inhibition. researchgate.net While specific docking studies focusing solely on this compound are not extensively reported, it has been identified in plant extracts whose components were subsequently analyzed using docking against targets like human peroxiredoxin 5. nih.govmdpi.com
Molecular dynamics (MD) simulations can further refine the understanding obtained from docking by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding and the conformational changes that may occur upon ligand binding.
QSAR is a statistical method that correlates the chemical structures of a series of compounds with their biological activities. springermedizin.de For isoflavones, QSAR models have been developed to predict various activities, including cytotoxicity against cancer cell lines and inhibition of enzymes like aromatase and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.govinnovareacademics.in
These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. innovareacademics.in For example, a QSAR study on the cytotoxicity of flavone and isoflavone derivatives against HeLa cells found that the energy of the lowest unoccupied molecular orbital (E-LUMO) and the net charges on specific carbon atoms were key determinants of activity. nih.gov Similarly, QSAR studies on isoflavonoid inhibitors of lipoxygenases showed a strong correlation between theoretical and experimental IC50 values. nih.gov
The general process for a QSAR study is outlined below:
Data Set Selection: A group of structurally related compounds with measured biological activity is chosen.
Descriptor Calculation: Molecular descriptors are calculated for each compound.
Model Development: Statistical methods are used to build a mathematical equation relating the descriptors to the activity.
Model Validation: The model's predictive power is tested using an external set of compounds. researchgate.netnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. innovareacademics.in This "pharmacophore" can then be used as a 3D query to search large chemical databases for new, structurally diverse compounds with the potential for similar biological activity—a process known as virtual screening. nih.gov
This approach has been successfully applied to the isoflavone class. For instance, a hypothetical pharmacophore for 5α-reductase inhibitors was used to screen databases, leading to the discovery of novel isoflavone-based inhibitors. nih.gov Pharmacophore models for aromatase and α-glucosidase inhibitors have also been developed, highlighting the importance of features like hydrogen bond acceptors and hydrophobic regions for inhibitory activity. researchgate.netinnovareacademics.in These studies demonstrate the utility of pharmacophore modeling in lead generation and the rational design of new bioactive compounds based on the isoflavone scaffold. plos.org
Advanced Analytical and Spectroscopic Research Methodologies for Isotectorigenin, 7 Methyl Ether
Hyphenated Techniques for Comprehensive Profiling and Quantification
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures, such as plant extracts. These methods provide the high resolution and sensitivity required for the identification and quantification of specific compounds like Isotectorigenin, 7-methyl ether.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS, LC-MS/MS) Applications
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and its tandem configuration (LC-MS/MS) are powerful tools for the analysis of phytochemicals. These techniques are frequently employed for the identification and profiling of this compound in various plant extracts. The compound has been identified in methanolic extracts of Teucrium polium, in the water extract of Chrozophora tinctoria, and in the heartwood of Pterocarpus santalinus. mdpi.commdpi.comnih.govtandfonline.comnih.govekb.eg
In these studies, identification is typically achieved by matching the retention time and the high-resolution mass of the detected compound with that of a known standard or by comparing fragmentation patterns in MS/MS spectra with database entries. nih.govbibliotekanauki.pl For this compound (molecular formula C₁₈H₁₆O₆), the expected mass-to-charge ratio ([M+H]⁺) is approximately 329.099. nih.gov
Table 1: Identification of this compound using LC-MS based techniques
| Plant Source | Extraction Solvent | Analytical Method | Observed m/z [M+H]⁺ | Reference |
| Teucrium polium | Methanol | HR-LCMS | 328.0939 | mdpi.comnih.gov |
| Pterocarpus santalinus | Water (Aqueous) | HPLC-MS | 329.099 | |
| Chrozophora tinctoria | Water | HPLC-TOF/MS | Not specified | tandfonline.com |
| Scutellaria species | Aqueous Methanol | LC-MS/MS | Not specified | bibliotekanauki.pl |
Experimental data available in public databases like PubChem provides detailed parameters used in LC-MS/MS analysis. nih.gov This information is crucial for developing and validating new analytical methods for the quantification of this compound.
Table 2: Example of Experimental LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor m/z | 329.1019 |
| Instrument | Thermo Q Exactive HF |
| Instrument Type | ESI-QFT |
| Ionization Mode | Positive |
| Collision Energy | 35HCD & 45HCD |
| Top 5 Peaks (45HCD) | 313.0703, 314.0735, 343.1173, 328.0937, 285.0755 |
| Data sourced from PubChem CID 6708795. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.govacs.orgjfda-online.com In phytochemical research, GC-MS is primarily used to profile the essential oil composition or other volatile metabolites of a plant, rather than non-volatile compounds like isoflavones. nih.govbibliotekanauki.pl
Isoflavonoids, including this compound, are generally non-volatile due to their molecular weight and polarity, making them unsuitable for direct GC-MS analysis without a prior derivatization step. jfda-online.com Derivatization, a process that converts the analyte into a more volatile and thermally stable form, is often time-consuming. jfda-online.com While GC-MS methods have been developed for some isoflavonoids, they are less common than LC-MS approaches. nih.govnih.govresearchgate.net Although a GC-MS spectrum for this compound is listed in the PubChem database, detailed experimental conditions or the context of the analysis (e.g., whether derivatization was used) are not provided. nih.gov Therefore, while GC-MS is a vital tool for analyzing a plant's volatile profile, LC-MS remains the method of choice for the direct analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1D and 2D NMR Techniques (e.g., COSY, HMBC, HSQC, ROESY)
One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are fundamental for confirming the identity of known compounds and elucidating the structure of new natural products. nih.govrsc.orgresearchgate.net For isoflavonoids like this compound, these techniques provide unambiguous structural assignment.
¹H NMR: Determines the number and type of protons in a molecule and their neighboring environments.
¹³C NMR: Shows the signals for each unique carbon atom in the molecule. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of a molecule. nih.govresearchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine spatial proximity between protons, helping to define the 3D conformation. researchgate.net
The combination of these experiments allows researchers to piece together the complete chemical structure. For instance, in studies of related isoflavonoids, extensive 1D and 2D-NMR experiments were crucial for establishing their structures. researchgate.netsemanticscholar.orgcore.ac.uk While specific, detailed NMR assignment tables for this compound are not widely published in the reviewed literature, its parent compound, isotectorigenin, has been isolated and its structure confirmed using these NMR techniques. researchgate.netdoi.org
Table 3: Application of NMR Techniques for Isoflavonoid (B1168493) Structural Analysis
| NMR Experiment | Information Provided | Relevance to this compound |
| ¹H NMR | Proton chemical shifts, coupling constants, and integrations. | Identifies aromatic and methoxy (B1213986) protons. |
| ¹³C NMR | Carbon chemical shifts. | Confirms the 18-carbon skeleton. |
| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Establishes connectivity within the aromatic rings. |
| HSQC | Shows one-bond ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects the A, B, and C rings and confirms the position of methoxy groups. |
Solid-State NMR for Complex Interactions
Solid-State NMR (SSNMR) provides structural information on materials in their solid phase, which is particularly useful for studying amorphous powders or samples where single crystals cannot be obtained. nih.gov This technique can reveal information about molecular conformation, packing, and intermolecular interactions that are lost in solution-state NMR. nih.goviaea.org
For flavonoids, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common SSNMR technique. nih.govresearchgate.net It can be used to study the conformation of hydroxyl groups and the presence of intramolecular hydrogen bonds, which are known to exist in many flavonoids. nih.goviaea.org Studies on flavonoids have shown that SSNMR, often combined with theoretical DFT calculations, can help determine the most probable geometry of the molecule in the solid phase. nih.govresearchgate.net While SSNMR has been applied to various flavonoids, specific studies focusing on this compound are not documented in the available literature. However, the methodology is applicable for investigating its solid-state structure and interactions within a complex matrix.
Advanced Spectroscopic Techniques (e.g., Circular Dichroism, X-ray Crystallography) for Chiral and Co-crystal Studies
Beyond routine identification and structural elucidation, advanced spectroscopic methods are used to investigate the three-dimensional properties of molecules.
Circular Dichroism (CD) spectroscopy is a valuable tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov While this compound itself is achiral, CD spectroscopy can be used to study its interactions with chiral macromolecules like proteins or DNA. lew.roresearchgate.net The binding of an achiral ligand to an asymmetric binding pocket on a protein can induce chirality in the ligand, resulting in a measurable Induced Circular Dichroism (ICD) signal. lew.roresearchgate.net This ICD signal provides information on the binding process and the conformation of the bound ligand. lew.ro Such studies have been performed on the related isoflavone (B191592) genistein (B1671435) upon its binding to human serum albumin. lew.roresearchgate.net Furthermore, CD is essential for determining the absolute configuration of related chiral isoflavonoids, such as isoflavan-4-ols. nih.gov
X-ray Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule. For a molecule to be analyzed by this technique, it must first be grown into a suitable single crystal. The structures of numerous isoflavones have been determined by single-crystal X-ray diffraction. rsc.orgmdpi.comresearchgate.netmdpi.com This analysis reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and can influence macroscopic properties like solubility. rsc.org While the crystal structure of this compound has not been specifically reported, the technique was used to determine the structure of a biotransformation product of the related isoflavone genistein, demonstrating its applicability in the field. nih.gov
Development of Novel Biosensors and Detection Methods for this compound
While chromatographic and spectroscopic methods are the gold standard for the analysis of this compound, there is a growing interest in the development of novel biosensors and detection methods that offer rapid, sensitive, and selective analysis. Research in the broader field of flavonoid and small molecule detection provides a strong foundation for the potential development of such biosensors specifically for this compound.
Electrochemical Biosensors:
Electrochemical biosensors represent a promising avenue for the detection of flavonoids due to their high sensitivity, rapid response, and potential for miniaturization. These sensors often utilize nanomaterials to enhance their performance. For instance, carbon-based nanomaterials like graphene and carbon nanotubes are widely used to modify electrodes, increasing their surface area and facilitating electron transfer during the electrochemical detection of flavonoids semanticscholar.orgmdpi.com.
A potential approach for developing a biosensor for this compound could involve the use of a molecularly imprinted polymer (MIP). In this technique, a polymer network is created around the target molecule (this compound), which acts as a template. Subsequent removal of the template leaves behind specific recognition sites that can selectively rebind the analyte. The integration of MIPs with electrochemical transducers can lead to highly selective sensors plos.org.
Table 2: Components of Advanced Electrochemical Biosensors for Flavonoid Detection
| Component | Function | Potential Application for this compound | Source |
| Carbon Nanomaterials (Graphene, CNTs) | Enhance electrode surface area and conductivity | Improve sensitivity of the electrochemical signal | semanticscholar.orgmdpi.com |
| Gold Nanoparticles (AuNPs) | Catalyze electrochemical reactions and provide a stable surface for biomolecule immobilization | Amplify the detection signal | plos.org |
| Molecularly Imprinted Polymers (MIPs) | Create specific recognition sites for the target molecule | Enable highly selective detection | plos.org |
| Enzymes (e.g., Tyrosinase) | Catalyze the oxidation of phenolic compounds | Could be used for the detection of the isoflavonoid core structure | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Optical Biosensors:
Optical biosensors, which rely on changes in light properties upon interaction with the analyte, offer another powerful platform for detection. Techniques such as fluorescence and colorimetry can be employed for sensitive and selective analysis. For example, aptamer-based sensors, or "aptasensors," utilize short, single-stranded DNA or RNA sequences (aptamers) that can bind to specific targets, including small molecules like flavonoids nih.govmdpi.comfrontiersin.org. The binding event can be designed to produce a fluorescent or colorimetric signal nih.govfrontiersin.org. The development of an aptamer specific to this compound could pave the way for novel optical biosensors.
Immunoassays:
Immunoassays, which are based on the highly specific binding between an antibody and an antigen, are another potential method for the detection of this compound. Although the development of antibodies specific to small molecules can be challenging, successful examples exist for other small molecules and could be adapted nih.govnih.gov. A lateral flow immunoassay, similar to a home pregnancy test, could provide a rapid and user-friendly platform for the detection of this compound in various samples nih.gov.
The development of these novel biosensors and detection methods holds the potential to revolutionize the analysis of this compound, offering faster, more portable, and potentially more cost-effective alternatives to traditional laboratory-based techniques.
Ecosystemic Roles and Agro Ecological Relevance of Isotectorigenin, 7 Methyl Ether
Role in Plant Defense Mechanisms Against Pathogens and Pests
Plants produce a diverse array of secondary metabolites to defend against pathogens and pests. researchgate.net Isoflavonoids, as a class of compounds, are well-documented for their involvement in plant defense, often acting as phytoalexins. nih.gov Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. nih.gov
Research has shown that the genetic manipulation of enzymes involved in isoflavonoid (B1168493) biosynthesis, such as isoflavone (B191592) O-methyltransferase, can lead to enhanced disease resistance in plants. nih.gov For instance, the overexpression of this enzyme in alfalfa resulted in increased accumulation of methylated isoflavonoids and heightened resistance to the fungal pathogen Phoma medicaginis. nih.gov While this study focused on other methylated isoflavonoids, it highlights the general importance of methylation in the bioactivity of these defense compounds.
Furthermore, some plant pathogens can manipulate the host's volatile emissions to their advantage. For example, the bacterium Candidatus Liberibacter asiaticus, which causes citrus greening disease, induces infected plants to release methyl salicylate, a volatile that attracts the insect vector, Diaphorina citri. nih.gov This complex interaction underscores the critical role of plant-produced chemicals in mediating relationships with both pathogens and the insects that transmit them.
Table 1: Plants Containing Isotectorigenin, 7-methyl ether and Their Observed Antimicrobial Activities
| Plant Species | Contained Compound | Observed Antimicrobial Activity | Reference |
| Dalbergia sissoo | This compound | Antibacterial against Bacillus subtilis, Antifungal against Fusarium oxysporum | ukaazpublications.com |
| Teucrium polium | This compound | Broad-spectrum antimicrobial activity | mdpi.com |
| Iris postii | Isotectorigenin | Free radical scavenging and total antioxidant activities | mdpi.comresearchgate.net |
Allelopathic Interactions and Plant-Plant Communication
Allelopathy refers to the chemical interactions among plants, where one plant produces biochemicals that influence the growth, survival, and reproduction of neighboring plants. mdpi.comresearchgate.net These interactions can be either negative (inhibitory) or positive (stimulatory) and are mediated by the release of allelochemicals into the environment. mdpi.comresearchgate.netresearchgate.net
While direct studies on the allelopathic effects of pure this compound are limited, the presence of this compound in plants known for their allelopathic potential suggests its involvement in such interactions. For example, various species of the Teucrium genus are known to be allelopathic. ekb.eg The release of secondary metabolites, including flavonoids and isoflavonoids, from the roots and decaying plant material can alter the soil environment and affect the germination and growth of other plants.
Plant-plant communication can also occur through the release of volatile organic compounds (VOCs). mdpi.com These airborne chemical signals can be perceived by neighboring plants, leading to changes in their physiology and defense strategies. mdpi.com While there is no direct evidence of this compound acting as a volatile signal, its structural relatives, the flavonoids, are known to be involved in various signaling pathways within the plant.
The concept of allelobiosis describes the transmission of signaling chemicals that mediate neighbor detection and identity recognition among plants. mdpi.comresearchgate.net This form of chemical communication can influence a plant's growth and defense strategies in response to its neighbors, with effects that can be positive or neutral. mdpi.comresearchgate.net The production of this compound could be part of a plant's chemical profile that is "sensed" by other plants in its vicinity, contributing to the complex web of interactions within a plant community.
Table 2: Key Concepts in Chemically Mediated Plant-Plant Interactions
| Term | Definition | Potential Role of this compound | Reference |
| Allelopathy | The chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. | As a component of the allelopathic exudates of producing plants, it may influence the growth of neighboring species. | mdpi.comresearchgate.netresearchgate.net |
| Allelobiosis | The transmission of signaling chemicals in plant-plant interactions where the response of coexisting plants affects their growth and defense strategy. | Could be part of the chemical signature that allows for neighbor detection and recognition. | mdpi.comresearchgate.net |
| Phytoalexins | Antimicrobial substances synthesized by plants that accumulate at areas of pathogen infection. | May function as a phytoalexin, contributing to the plant's induced defense response. | nih.gov |
Contribution to Soil Microbial Ecology and Nutrient Cycling
The release of plant-derived compounds into the soil, known as root exudates, plays a crucial role in shaping the soil microbial community and influencing nutrient availability. Flavonoids and isoflavonoids are significant components of these exudates and are known to mediate interactions between plants and soil microbes.
While specific research on the impact of this compound on soil microbial ecology is not extensively documented, the general roles of isoflavonoids provide a framework for its potential contributions. For instance, some flavonoids can act as signaling molecules in the establishment of symbiotic relationships, such as the rhizobium-legume symbiosis, which is vital for nitrogen fixation.
Furthermore, the antimicrobial properties of this compound, as discussed in the context of plant defense, can also influence the composition and activity of soil microbial communities. ukaazpublications.commdpi.com By selectively inhibiting certain microorganisms, this compound could create a more favorable soil environment for the host plant, potentially reducing the pressure from soil-borne pathogens.
The decomposition of plant litter containing this compound also introduces this compound into the soil. Its subsequent breakdown by soil microorganisms can contribute to the cycling of carbon and other nutrients. The chemical structure of flavonoids makes them a source of carbon and energy for a variety of soil microbes, and their degradation is an integral part of the soil carbon cycle.
Future Research Directions and Translational Perspectives for Isotectorigenin, 7 Methyl Ether
Identification of Novel Biological Targets and Therapeutic Applications (Pre-clinical)
The initial step towards unlocking the therapeutic potential of Isotectorigenin, 7-methyl ether involves comprehensive pre-clinical studies to identify its biological targets and mechanisms of action. Currently, direct research into its specific bioactivities is limited, though it was identified as a constituent of Teucrium polium extract, which showed general antioxidant and anticancer properties. nih.gov The known therapeutic applications of other prominent isoflavones provide a roadmap for investigating this compound.
Detailed Research Findings:
Antioxidant and Anti-inflammatory Potential: Many isoflavones, such as daidzein (B1669772), exhibit significant antioxidant and anti-inflammatory activities. nih.gov Pre-clinical models could be used to assess whether this compound can scavenge free radicals and modulate inflammatory pathways, which are implicated in numerous chronic diseases. nih.govmdpi.com
Cardiovascular Health: Soy isoflavones have been linked to beneficial effects on the cardiovascular system, including the potential to reduce LDL cholesterol and improve endothelial function. nih.govbenthamdirect.com Research into the effects of this compound on vascular smooth muscle cells, lipid metabolism, and arterial stiffness is a promising avenue.
Metabolic and Hormone-Related Conditions: Phytoestrogens like genistein (B1671435) and daidzein are known for their structural similarity to estrogen, allowing them to interact with estrogen receptors and influence hormone-dependent pathways. nih.govresearchgate.net This suggests a potential role in managing postmenopausal symptoms and osteoporosis, which could be explored for this compound. nih.govomicsonline.org
Table 1: Comparison of Pre-clinical Findings for Key Isoflavones
| Isoflavone (B191592) | Reported Pre-clinical Applications | Potential Research Area for this compound |
|---|---|---|
| Genistein | Antioxidant, anti-inflammatory, anticancer, potential benefits in osteoporosis and cardiovascular disease. researchgate.netnih.gov | Investigation of similar activities, focusing on its unique methoxy (B1213986) group's influence. |
| Daidzein | Phytoestrogenic activity, neuroprotective effects, potential role in preventing cardiovascular disease and osteoporosis. nih.govnih.gov | Evaluation of its estrogenic/antiestrogenic effects and neuroprotective potential. |
| Glycitein | Antioxidant properties, involvement in plant defense mechanisms against biotic stress. nih.govnih.gov | Assessment of its role in cellular defense and antioxidant enzyme regulation. |
| Biochanin A | Anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com | Exploration of its impact on cancer cell proliferation and neuronal health. |
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle for the therapeutic use of many natural compounds, including isoflavones, is their poor water solubility and low bioavailability. researchgate.net No specific formulation research has been conducted for this compound. However, advanced delivery systems developed for other poorly soluble drugs and flavonoids offer a clear path forward to enhance its therapeutic efficacy. outsourcedpharma.comresearchgate.net
These strategies aim to protect the compound from degradation in the gastrointestinal tract, improve its absorption, and enable controlled release. researchgate.netmdpi.com
Advanced Formulation Strategies:
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-solubilize the compound in a mixture of oils and surfactants, which spontaneously forms a fine emulsion in the gut, thereby enhancing absorption. researchgate.netamericanpharmaceuticalreview.com
Nanoparticle Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from enzymatic degradation, improve its stability, and facilitate transport across biological membranes. researchgate.netleadingedgehealth.com
Amorphous Solid Dispersions: Overcoming the crystal lattice energy by creating an amorphous, non-crystalline form of the compound dispersed within a polymer matrix can significantly increase its solubility and dissolution rate. americanpharmaceuticalreview.com
Inclusion Complexes: Cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, can form inclusion complexes with poorly soluble molecules like isoflavones, effectively increasing their aqueous solubility. researchgate.netwuxiapptec.com
Table 2: Potential Delivery Systems for this compound
| Delivery System | Mechanism of Action | Potential Advantages |
|---|---|---|
| Liposomes | Encapsulate hydrophilic or hydrophobic compounds within a lipid bilayer, mimicking cell membranes. nih.gov | Biocompatible, can reduce toxicity, and allows for targeted delivery. mdpi.comnih.gov |
| Hydrogels | Three-dimensional polymer networks that swell in water, allowing for sustained release of entrapped compounds. leadingedgehealth.com | Biocompatible, tunable release properties, and can be used for localized delivery. leadingedgehealth.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix that can encapsulate lipophilic compounds, offering a stable alternative to emulsions. leadingedgehealth.com | High stability, controlled release, and improved bioavailability. leadingedgehealth.com |
| Polymeric Micelles | Self-assembling amphiphilic block copolymers that form a core-shell structure to encapsulate hydrophobic drugs. | High drug-loading capacity and stability in biological fluids. |
Sustainable and Scalable Production Methods for this compound
Currently, this compound is obtained through extraction from plant sources. nih.gov This method is often inefficient and not scalable for commercial production due to low yields and variability based on geographic and climatic factors. nih.gov Future research must focus on developing sustainable and scalable biotechnological production platforms.
Potential Production Methods:
Plant Cell Culture: In vitro suspension cultures of plant cells, such as those from soybean or Iris species, could be established as a controlled production system. researchgate.netnih.gov The yield of isoflavonoids in these cultures can often be enhanced through strategies like media optimization and the use of elicitors (e.g., methyl jasmonate, UV-B radiation) to stimulate biosynthetic pathways. researchgate.netmdpi.com Total isoflavone content in soybean cell suspension cultures has been reported to reach as high as 46.3 mg/g dry weight. researchgate.net
Microbial Fermentation: This approach involves engineering common microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae with the genes for the isoflavone biosynthetic pathway. nih.govfrontiersin.org This allows for the de novo synthesis of isoflavones from simple sugars in large-scale fermenters, offering a highly scalable and sustainable production method. frontiersin.org Additionally, fermentation with specific strains of lactic acid bacteria can be used to convert isoflavone glycosides into their more bioactive aglycone forms. nih.govtandfonline.commdpi.com
Table 3: Comparison of Production Methods for Isoflavones
| Production Method | Description | Advantages | Challenges |
|---|---|---|---|
| Plant Extraction | Direct isolation from plant biomass (e.g., Iris rhizomes). researchgate.net | Source of naturally occurring compound. | Low yields, seasonal/geographic variability, not easily scalable. nih.gov |
| Plant Cell Culture | Cultivation of plant cells in bioreactors to produce secondary metabolites. nih.gov | Controlled environment, sustainable, independent of climate. researchgate.net | Often low yields, potential for genetic instability over time. nih.gov |
| Microbial Fermentation | Use of genetically engineered microbes to synthesize the compound. nih.govfrontiersin.org | Highly scalable, rapid production, cost-effective, sustainable. nih.gov | Requires complete elucidation of the biosynthetic pathway and extensive metabolic engineering. |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
A comprehensive understanding of this compound requires a move from reductionist approaches to a more holistic, systems-level perspective. slideshare.net Systems biology, which integrates various "omics" data, can unravel the complex biological networks involved in the compound's biosynthesis and its effects on human cells. frontiersin.orgnih.gov
Omics-Based Research Strategies:
Transcriptomics (RNA-Seq): By analyzing the gene expression profiles of plants that produce this compound (e.g., under different environmental stresses), researchers can identify the specific genes and transcription factors involved in its unique biosynthetic pathway. nih.govoup.com
Proteomics and Metabolomics: These approaches can identify the enzymes (proteomics) that catalyze the steps in the biosynthetic pathway and map the flow of intermediates (metabolomics). This is crucial for understanding how the compound is produced and for subsequent metabolic engineering efforts in microbial hosts. slideshare.netnih.gov
Mechanism of Action Studies: Treating human cell lines with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can provide an unbiased, global view of its cellular effects and help identify novel therapeutic targets. nih.gov
Opportunities in Structure-Based Drug Design and Natural Product-Inspired Discovery
Natural products have historically served as a rich source of inspiration for new drugs. nih.gov The unique chemical structure of this compound can be leveraged as a scaffold for the development of novel therapeutic agents through modern drug discovery techniques.
Future Discovery Opportunities:
Lead Compound for Optimization: The core isoflavone structure of this compound can be chemically modified to create a library of analogue compounds. These analogues can then be screened for enhanced potency, selectivity, or improved pharmacokinetic properties against specific biological targets.
Structure-Based Drug Design: Once a key biological target of this compound is identified (e.g., a specific enzyme or receptor), computational modeling can be used to visualize its binding interactions at the atomic level. This knowledge allows for the rational design of new molecules with optimized binding affinity and efficacy.
Exploring Chemical Diversity: Natural products often possess complex, three-dimensional structures that are underrepresented in typical synthetic compound libraries. youtube.com The synthesis of this compound and its derivatives can introduce novel chemical entities into the drug discovery pipeline, potentially leading to drugs with new mechanisms of action. youtube.com
Q & A
Q. How can Isotectorigenin 7-methyl ether be identified and quantified in plant extracts using mass spectrometry?
Q. What spectroscopic methods are recommended for structural elucidation of Isotectorigenin 7-methyl ether?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical. The compound’s methoxy groups (e.g., at C7 and C4') produce distinct singlet peaks in ¹H NMR, while its flavone backbone shows characteristic aromatic proton splitting patterns. Mass spectrometry (HRMS) confirms the molecular formula (C₁₇H₁₄O₅) and key fragments (e.g., m/z 298.29 for [M+H]⁺). Computational tools like Quantum Chemistry-based models can validate spectral assignments .
Q. What protocols ensure the purity of newly isolated Isotectorigenin 7-methyl ether in natural product chemistry?
Purity is verified via:
- Chromatographic methods : ≥95% purity by HPLC with UV detection (λ = 254–280 nm for flavonoids).
- Melting point analysis : Consistency with literature values (e.g., ~210–215°C).
- Spectroscopic concordance : Overlay of NMR/IR data with reference spectra.
- Combustion analysis : Confirming C/H/O ratios. Safety protocols include using PPE and referencing SDS guidelines (e.g., CAS 5128-44-9) for handling .
Advanced Research Questions
Q. What structural features of Isotectorigenin 7-methyl ether contribute to its selective inhibition of MAO-B over MAO-A?
Computational docking studies reveal that the C7 methoxy group forms hydrophobic interactions with Ile198 and Ile316 in MAO-B, residues critical for selectivity. The flavone core engages in π-π stacking with Tyr326 and water-mediated H-bonds with Tyr435 and Gln65. In contrast, the C7 methoxy group poorly interacts with MAO-A’s Phe352 and Lys305, explaining its lower affinity (ΔG = -67.5 kcal/mol for MAO-B vs. -31.8 kcal/mol for MAO-A) .
Q. How do experimental variables (e.g., pH, soil composition) influence the accumulation of Isotectorigenin 7-methyl ether in plant tissues?
Canonical Correspondence Analysis (CCA) shows that high soil pH and electrical conductivity (EC) correlate with increased flavonoid methylation in plants. For Isotectorigenin 7-methyl ether, alkaline conditions may upregulate O-methyltransferase enzymes, enhancing methoxy group addition. Controlled hydroponic studies with variable pH/EC are recommended to isolate these effects .
Q. What methodological considerations are critical when designing in vitro assays to study Isotectorigenin 7-methyl ether’s anti-inflammatory effects?
- Cell line selection : Use keratinocytes (e.g., HaCaT) for skin-related inflammation or microglia for neuroinflammation.
- Cytokine profiling : Measure TNF-α-induced IL-6, IL-31, and TRPV1 via ELISA or qPCR, as done in Wikstroemia ganpi studies .
- Dose optimization : Pre-test cytotoxicity (MTT assay) to establish non-toxic ranges (e.g., 1–50 µM).
- Controls : Include positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%) .
Q. How can water-mediated hydrogen bonds enhance Isotectorigenin 7-methyl ether’s binding to MAO-B?
Molecular dynamics simulations show that conserved water molecules in MAO-B’s active site act as bridges between the compound’s carbonyl group and residues like Tyr188 and Gln65. These interactions stabilize the ligand-enzyme complex, increasing residence time and inhibitory potency. Mutagenesis studies (e.g., Tyr188Ala) can validate these observations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported binding affinities of Isotectorigenin 7-methyl ether for MAO isoforms?
- Assay conditions : Compare enzyme sources (recombinant vs. tissue-derived) and substrate concentrations (e.g., kynuramine vs. serotonin).
- Ligand purity : Ensure ≥95% purity via HPLC to exclude confounding impurities.
- Computational validation : Re-dock the compound using consistent software (e.g., AutoDock Vina) and crystal structures (e.g., PDB 2Z5X for MAO-A, 4A79 for MAO-B) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
